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The total synthesis of strychnine, a complex indole alkaloid, has been a benchmark in organic

chemistry for decades, inspiring the development of novel synthetic strategies and

methodologies. Its intricate, heptacyclic framework, containing six contiguous stereocenters,

presents a formidable challenge that has been met by numerous research groups. This guide

provides a comparative analysis of key synthetic routes to strychnine, with a focus on the

strategic use of akuammicine as a precursor, benchmarked against other notable modern

syntheses.

Strategic Approaches to Strychnine: A Comparison
The journey to synthesize strychnine has evolved significantly since Woodward's landmark

total synthesis in 1954. Modern approaches prioritize efficiency, measured by step count

(longest linear sequence) and overall yield. A key strategic decision in many syntheses is the

choice of a late-stage precursor, with the Wieland-Gumlich aldehyde being a common and

efficient choice for the final annulation of the seventh ring.

Professor Larry Overman's first enantioselective total synthesis of (-)-strychnine is a pivotal

example of a strategy that leverages insights from the synthesis of a related alkaloid,

akuammicine.[1] This approach is compared here with two other groundbreaking syntheses

from the Vanderwal and MacMillan groups, which exemplify extreme brevity and

organocatalytic strategies, respectively.
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Synthetic Pathway Diagrams
The strategic divergence of modern strychnine syntheses is best visualized through their

respective pathways. The Overman synthesis builds complexity methodically, drawing from the
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akuammicine playbook, while the Vanderwal synthesis achieves remarkable convergence in

just six key steps.
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Caption: Overman's Enantioselective Route to Strychnine.
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Caption: Vanderwal's 6-Step Synthesis of Strychnine.

Key Experimental Protocols
Detailed methodologies for pivotal transformations reveal the ingenuity behind each synthetic

design. Below are protocols for key steps in the Overman and Vanderwal syntheses.

Overman's Aza-Cope Rearrangement-Mannich
Cyclization
This powerful cascade reaction is the centerpiece of the Overman synthesis, efficiently

constructing the core pentacyclic framework of strychnine.[1][2] The reaction proceeds by

generating an iminium ion from a strategically synthesized allylic amine, which then undergoes
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a[3][3]-sigmatropic rearrangement (aza-Cope) followed by an intramolecular Mannich

cyclization to forge the key C-C bond.

Reaction: Tandem Cationic Aza-Cope Rearrangement–Mannich Cyclization

Substrate: Azabicyclo[3.2.1]octane precursor

Reagents & Conditions: Paraformaldehyde, Na₂SO₄, in refluxing acetonitrile.

Yield: 98%

Significance: This single, high-yielding operation constructs the complex bridged ring system

of the strychnan core, demonstrating exceptional atom economy and strategic efficiency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.organic-chemistry.org/totalsynthesis/totsyn06/strychnine-vanderwal.shtm
https://www.organic-chemistry.org/totalsynthesis/totsyn06/strychnine-vanderwal.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prepare Substrate Solution
(Azabicyclooctane in MeCN)

2. Add Reagents
(Paraformaldehyde, Na₂SO₄)

3. Heat to Reflux
(~80°C)

Iminium Ion Formation

Heat

[3,3] Aza-Cope Rearrangement

Rearrangement

Mannich Cyclization

Intramolecular Attack

4. Reaction Monitoring (TLC)

5. Workup & Purification

Pentacyclic Product (98% Yield)

Click to download full resolution via product page

Caption: Workflow for the Aza-Cope-Mannich Cascade.
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Vanderwal's Zincke Aldehyde Cycloaddition
The brevity of the Vanderwal synthesis is enabled by a powerful intramolecular Diels-Alder

reaction of a tryptamine-derived Zincke aldehyde.[3][4][5] This strategy rapidly assembles the

core structure, setting three stereocenters in a single step.

Reaction: Base-mediated Intramolecular [4+2] Diels-Alder Cycloaddition

Substrate: Tryptamine-derived Zincke aldehyde (formed in situ)

Reagents & Conditions: Potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (THF), heated

to 80 °C in a sealed tube.

Yield: 64%

Significance: This key cycloaddition transforms a simple, linear precursor derived from

tryptamine into a complex tetracyclic core, demonstrating a highly convergent and efficient

approach.[5]

Final Conversion to Strychnine
A common feature of many modern syntheses, including those by Overman and Vanderwal, is

the late-stage generation of the Wieland-Gumlich aldehyde.[1][5] The conversion of this

aldehyde to strychnine is a well-established and high-yielding procedure.

Reaction: Condensation and Cyclization

Substrate: Wieland-Gumlich aldehyde

Reagents & Conditions: Malonic acid, sodium acetate, acetic anhydride in acetic acid.

Yield: ~70-80%

Significance: The reliability of this final step allows synthetic chemists to focus the bulk of

their innovation on accessing the Wieland-Gumlich aldehyde precursor efficiently.

Conclusion
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The total synthesis of strychnine continues to be a fertile ground for innovation in organic

chemistry. The Overman synthesis effectively demonstrates how strategies developed for one

member of an alkaloid family (akuammicine) can be powerfully leveraged for a more complex

target. In contrast, the Vanderwal synthesis showcases the power of convergence, achieving

the target in a record-setting six steps through the strategic use of cycloaddition chemistry.

Both approaches, culminating in the formation of the Wieland-Gumlich aldehyde, highlight the

maturity of the field, where efforts are now focused on maximizing elegance and efficiency in

reaching key intermediates. These comparative studies provide valuable insights for

professionals in drug development and chemical research, illustrating diverse strategies for the

construction of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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